molecular formula C20H17ClN2O4S B2748447 2-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946258-28-2

2-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2748447
CAS No.: 946258-28-2
M. Wt: 416.88
InChI Key: PVSXGVLADNFILM-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties

Preparation Methods

The synthesis of 2-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can be achieved through a multi-step process involving several key reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst and a boron reagent under mild conditions.

Chemical Reactions Analysis

2-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives .

Scientific Research Applications

2-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis. The compound may also interact with bacterial enzymes, interfering with their growth and survival .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide include other benzenesulfonamide derivatives and furan-containing molecules. For example:

The uniqueness of this compound lies in its combination of the furan, quinoline, and benzenesulfonamide moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c21-16-6-1-2-8-19(16)28(25,26)22-15-9-10-17-14(13-15)5-3-11-23(17)20(24)18-7-4-12-27-18/h1-2,4,6-10,12-13,22H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSXGVLADNFILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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